molecular formula C7H10N2O2S B12441469 2-(Aminoethylsulfonyl)-pyridine CAS No. 320337-21-1

2-(Aminoethylsulfonyl)-pyridine

Cat. No.: B12441469
CAS No.: 320337-21-1
M. Wt: 186.23 g/mol
InChI Key: LIROHSCPXXKMMR-UHFFFAOYSA-N
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Description

2-(Aminoethylsulfonyl)-pyridine is an organic compound characterized by the presence of a pyridine ring substituted with an aminoethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminoethylsulfonyl)-pyridine typically involves the reaction of pyridine with an appropriate sulfonylating agent followed by the introduction of the aminoethyl group. One common method involves the use of sulfonyl chlorides in the presence of a base to form the sulfonamide intermediate, which is then reacted with an aminoethyl group under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminoethylsulfonyl)-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridine derivatives.

Scientific Research Applications

2-(Aminoethylsulfonyl)-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which 2-(Aminoethylsulfonyl)-pyridine exerts its effects involves its interaction with specific molecular targets. The aminoethylsulfonyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-(Aminoethylsulfonyl)-benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    2-(Aminoethylsulfonyl)-thiophene: Contains a thiophene ring instead of a pyridine ring.

    2-(Aminoethylsulfonyl)-furan: Features a furan ring in place of the pyridine ring.

Uniqueness: 2-(Aminoethylsulfonyl)-pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties and reactivity compared to its analogs. The nitrogen atom in the pyridine ring can participate in additional hydrogen bonding and coordination interactions, enhancing the compound’s versatility in various applications.

Properties

CAS No.

320337-21-1

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-pyridin-2-ylsulfonylethanamine

InChI

InChI=1S/C7H10N2O2S/c8-4-6-12(10,11)7-3-1-2-5-9-7/h1-3,5H,4,6,8H2

InChI Key

LIROHSCPXXKMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CCN

Origin of Product

United States

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